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molecular formula C8H5NO3 B1287118 Benzo[d]oxazole-4-carboxylic acid CAS No. 208772-23-0

Benzo[d]oxazole-4-carboxylic acid

Cat. No. B1287118
M. Wt: 163.13 g/mol
InChI Key: KRCCCWVXRVDONW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08063099B2

Procedure details

A solution of 2-amino-3-hydroxy-benzoic acid (13.1 mmol) in trimethyl orthoformate (20.0 mL) is refluxed for 4 h, cooled to RT and concentrated in vacuo to give a crude product which is used without further purification.
Quantity
13.1 mmol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:10]([OH:11])=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[CH:12](OC)(OC)OC>>[O:11]1[C:10]2=[CH:9][CH:8]=[CH:7][C:3]([C:4]([OH:6])=[O:5])=[C:2]2[N:1]=[CH:12]1

Inputs

Step One
Name
Quantity
13.1 mmol
Type
reactant
Smiles
NC1=C(C(=O)O)C=CC=C1O
Name
Quantity
20 mL
Type
reactant
Smiles
C(OC)(OC)OC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
O1C=NC=2C1=CC=CC2C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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